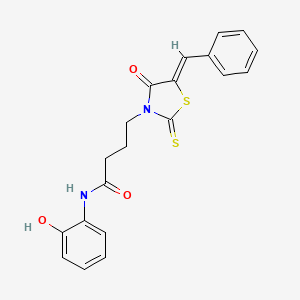

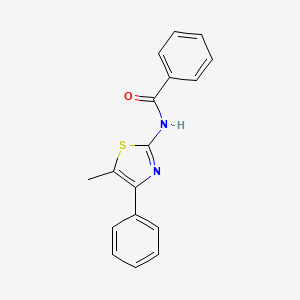

![molecular formula C17H18N2O6 B2498662 N1-(2,3-二氢苯并[b][1,4]二氧杂环-6-基)-N2-(3-(呋喃-3-基)-3-羟基丙基)草酰胺 CAS No. 2034314-11-7](/img/structure/B2498662.png)

N1-(2,3-二氢苯并[b][1,4]二氧杂环-6-基)-N2-(3-(呋喃-3-基)-3-羟基丙基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

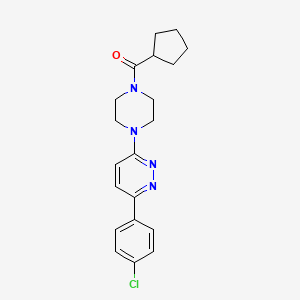

The compound incorporates structural elements from both 2,3-dihydrobenzo[b][1,4]dioxin and furan derivatives. These classes of compounds are significant in organic chemistry due to their unique properties and applications in synthesis, material science, and potentially in pharmaceuticals. Research on related compounds provides insights into the behavior and characteristics that might apply to the compound of interest.

Synthesis Analysis

The synthesis of related dihydrobenzo[b]furan and oxalamide derivatives involves multiple steps, including catalytic reactions, oxidative conditions, and specific reagents designed to facilitate the formation of complex structures. For instance, a method for synthesizing 2,3-diarylbenzo[b]furans involves N-heterocyclic carbene-catalyzed conjugate additions followed by dehydrative annulation, offering a pathway that might be relevant for constructing similar molecular frameworks (Singh et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds within the dihydrobenzo[b][1,4]dioxin and furan families often features complex ring systems with specific stereochemistry. X-ray crystallography and NMR spectroscopy are critical tools for elucidating these structures. For example, the structure of 2,3-dihydrobenzo[b]furan-5-ol and its analogues has been determined, highlighting the importance of stereochemical arrangements and intermolecular interactions in defining the properties of such compounds (Malmström et al., 2001).

Chemical Reactions and Properties

Chemical reactions involving dihydrobenzo[b][1,4]dioxin and furan derivatives are varied and can include electrophilic substitutions, conjugate additions, and cyclization reactions. These reactions are essential for the functionalization and further modification of the core structures. The specific reactivity patterns of these compounds are influenced by their electron-rich nature and the presence of heteroatoms in their rings.

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and stability, are determined by their molecular structure. For instance, the presence of oxygen or sulfur atoms within the ring structures can significantly influence the compound's polarity, affecting its solubility in various solvents.

Chemical Properties Analysis

Chemically, compounds like N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide are expected to exhibit behaviors characteristic of both amides and ethers. These functionalities can engage in hydrogen bonding, affecting the compound's boiling point, solubility, and potential for intermolecular interactions. Additionally, the presence of aromatic systems may contribute to the compound's ability to participate in π-π interactions and its overall chemical stability.

科学研究应用

合成方法和化学性质

- 对呋喃和二恶英衍生物的合成和性质进行研究是有机化学的基础方面。已经进行了关于合成呋喃和二恶英类似物的合成途径的研究,探索它们的反应性以及作为更复杂分子的构建块的潜力。例如,5,6-亚甲二氧基-2-异丙烯基苯并[b]呋喃的合成展示了通过脱水和氢化过程创建呋喃衍生物的方法,这对于相关化合物的结构调整可能是相关的,比如(Fukui, Nakayama, & Tanaka, 1969)中提到的那个。

环境应用

- 二恶英和呋喃是臭名昭著的环境污染物,对健康有重大影响。研究工作已经集中在合成羟基取代的四氯二苯并[b,e][1,4]二恶英和四氯二苯并[b,d]呋喃,旨在开发用于光子生物传感器应用的适配体。这些传感器可能能够监测环境中有害二恶英的存在,表明这些化合物在污染控制和公共卫生安全中的直接应用(Kalantzi et al., 2021)。

生物聚合物和材料科学

- 从愈创木酚、呋喃基胺和硬脂胺合成全生物基苯并噁嗪代表了创新的方法,用于创造具有增强性能的新材料。这些源自含呋喃化合物的苯并噁嗪经共聚合,形成具有改进热性能和机械特性的材料。这项研究突显了呋喃衍生物在开发可持续高性能聚合物用于各种应用中的潜力(Wang et al., 2012)。

生物医学应用

- 探索适用于光子生物传感器应用的新型3-氨基丙氧基取代二恶英,正如前面提到的,展示了生物医学应用。这些适配体可以用于检测特定生物分子的生物传感器中,为诊断和监测各种健康状况提供了一种有前途的工具(Kalantzi et al., 2021)。

未来方向

属性

IUPAC Name |

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6/c20-13(11-4-6-23-10-11)3-5-18-16(21)17(22)19-12-1-2-14-15(9-12)25-8-7-24-14/h1-2,4,6,9-10,13,20H,3,5,7-8H2,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDGMUQVFBJDAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCC(C3=COC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-isobutyl-3-(morpholinocarbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2498586.png)

![Spiro[2.5]octan-5-ylmethanol](/img/structure/B2498601.png)